1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropteridin-6-yl acetate
Overview
Description
1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropteridin-6-yl acetate, also known as BH4, is a co-factor that plays a crucial role in several biochemical pathways. It is involved in the synthesis of neurotransmitters, such as dopamine, serotonin, and norepinephrine, and is also important for the production of nitric oxide (NO). BH4 is synthesized in the body through a complex pathway, and its deficiency has been linked to several disorders, including phenylketonuria and cardiovascular disease.
Mechanism of Action
1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropteridin-6-yl acetate acts as a co-factor for several enzymes, including tyrosine hydroxylase, tryptophan hydroxylase, and nitric oxide synthase. It is involved in the synthesis of neurotransmitters by providing the necessary cofactor for the hydroxylation of tyrosine and tryptophan. 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropteridin-6-yl acetate also plays a crucial role in the production of nitric oxide by providing the necessary cofactor for the oxidation of arginine.
Biochemical and Physiological Effects
1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropteridin-6-yl acetate deficiency has been linked to several disorders, including phenylketonuria, a genetic disorder that affects the metabolism of the amino acid phenylalanine, and cardiovascular disease. 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropteridin-6-yl acetate supplementation has been shown to improve endothelial function and reduce blood pressure in patients with cardiovascular disease. 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropteridin-6-yl acetate has also been shown to improve cognitive function in patients with phenylketonuria.
Advantages and Limitations for Lab Experiments
1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropteridin-6-yl acetate is a crucial co-factor in several biochemical pathways, and its deficiency has been linked to several disorders. However, the synthesis of 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropteridin-6-yl acetate is complex, and its stability and solubility can be a challenge in lab experiments. 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropteridin-6-yl acetate supplementation can also have off-target effects, and its dosage and duration of treatment need to be carefully controlled.
Future Directions
For 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropteridin-6-yl acetate research include the development of more efficient synthesis methods, the identification of new targets for 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropteridin-6-yl acetate supplementation, and the exploration of its potential therapeutic applications in other disorders, such as cancer and neurodegenerative diseases. Further research is also needed to understand the off-target effects of 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropteridin-6-yl acetate supplementation and to optimize its dosage and duration of treatment.
Scientific Research Applications
1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropteridin-6-yl acetate has been extensively studied for its role in several biochemical pathways. It is involved in the synthesis of neurotransmitters, such as dopamine, serotonin, and norepinephrine, and is also important for the production of nitric oxide (NO). Deficiency of 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropteridin-6-yl acetate has been linked to several disorders, including phenylketonuria, a genetic disorder that affects the metabolism of the amino acid phenylalanine, and cardiovascular disease.
properties
IUPAC Name |
(1,3-dimethyl-2,4-dioxopteridin-6-yl) acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O4/c1-5(15)18-6-4-11-8-7(12-6)9(16)14(3)10(17)13(8)2/h4H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRFVLANZCVTHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CN=C2C(=N1)C(=O)N(C(=O)N2C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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